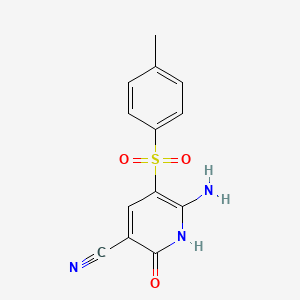

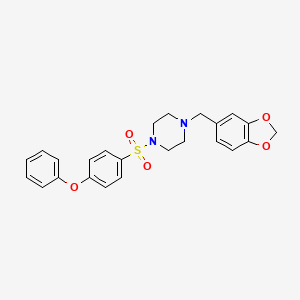

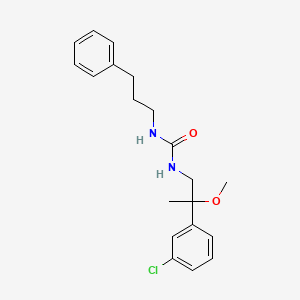

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one involves various strategies. For instance, the synthesis of hyperbranched polymers based on piperidine-4-one rings utilizes 1-(3-phenoxypropyl)piperidine-4-one as an AB2 monomer in the presence of methanesulfonic acid, which indicates the potential for creating highly branched structures with piperidine as a core component . Similarly, the preparation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation, suggesting a method for introducing sulfonyl groups to the piperidine ring . These methods highlight the versatility of piperidine derivatives in synthesizing compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted from a regular tetrahedron . This information is vital for understanding the three-dimensional arrangement of atoms and the potential interaction of these molecules with biological targets.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their biological function. The electrophilicity of piperidine-4-one is enhanced by electrostatic repulsion and inductive effects, which facilitates its reaction with aromatic nucleophiles to form diarylated compounds . Additionally, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine involves the substitution at the oxygen atom with different electrophiles, indicating the reactivity of the sulfonyl group in piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as their solubility, melting points, and reactivity, are influenced by their molecular structure. The introduction of sulfonyl groups and other substituents can significantly alter these properties, as seen in the synthesis of various piperidine derivatives with antimicrobial activity . The log P values and receptor binding affinities of halogenated 4-(phenoxymethyl)piperidines also demonstrate the importance of substituents in determining the lipophilicity and biological activity of these compounds .

Applications De Recherche Scientifique

Enantioseparation in Pharmaceutical Analysis Research into the simultaneous enantioseparation of basic active pharmaceutical ingredients (API) and their neutral intermediates has utilized reversed phase and normal phase liquid chromatography. This includes studying compounds like 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one, showcasing how these methods can be effectively applied for the separation of complex pharmaceutical compounds, contributing to the development and quality control of pharmaceuticals (Zhou et al., 2010).

Antimicrobial Activity Studies Synthesis and evaluation of derivatives, including those related to 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one, have been conducted to explore their efficacy as antimicrobial agents. This includes investigations into their structure-activity relationships, revealing insights into how variations in their chemical structures influence their antimicrobial properties. These findings contribute to the development of new antimicrobial agents, which is crucial in the fight against resistant pathogens (Vinaya et al., 2009).

Antioxidant and Anticholinesterase Activity Screening The synthesis of sulfonyl hydrazone derivatives incorporating piperidine motifs, such as those related to 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one, and their screening for antioxidant and anticholinesterase activities have been reported. These studies help in identifying potential therapeutic agents for conditions associated with oxidative stress and cholinesterase inhibition. Such research is vital for the discovery of new drugs for treating neurodegenerative diseases and managing oxidative damage (Karaman et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

1-(4-methylsulfonylpiperidin-1-yl)-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-12(20-13-6-4-3-5-7-13)15(17)16-10-8-14(9-11-16)21(2,18)19/h3-7,12,14H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEHMTKQZONLJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)S(=O)(=O)C)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-cyano-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2515579.png)

![(Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2515587.png)

![5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2515593.png)

![4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride](/img/structure/B2515596.png)

![N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2515597.png)

![N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B2515600.png)